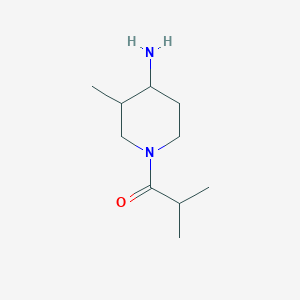

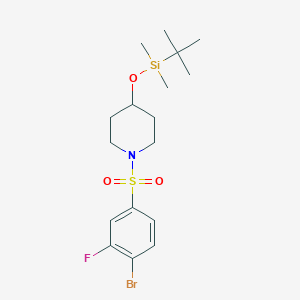

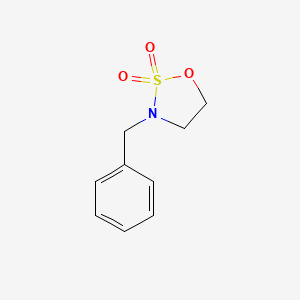

![molecular formula C10H12ClFN2S2 B1447863 6-氟-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐 CAS No. 2034157-61-2](/img/structure/B1447863.png)

6-氟-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐

描述

The compound “6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” is likely a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学研究应用

抗氧化应用

6-氟-3-(2-(甲硫基)乙基)苯并[d]噻唑-2(3H)-亚胺盐酸盐: 及其衍生物已被研究其潜在的抗氧化特性。抗氧化剂在保护细胞免受自由基引起的氧化应激方面至关重要。 该化合物可用于合成有助于防止生物系统中氧化损伤的新分子,这是多种慢性疾病的根本原因 .

抗菌和抗真菌应用

噻唑衍生物,包括所讨论的化合物,已显示出有希望的抗菌和抗真菌活性。它们可用于开发针对耐药菌株和真菌的新药,为传统抗生素和抗真菌剂提供替代方案。 这在对抗耐药感染的斗争中尤为重要 .

抗肿瘤和细胞毒药物开发

研究表明,噻唑化合物可以表现出抗肿瘤和细胞毒作用。这使它们在设计可用于治疗各种癌症形式的新化疗药物方面具有价值。 它们抑制癌细胞增殖和诱导癌细胞凋亡的能力在肿瘤学领域引起了极大的兴趣 .

神经保护剂

噻唑衍生物的神经保护潜力是另一个令人感兴趣的领域。这些化合物可以通过保护神经元免受损伤来帮助治疗神经退行性疾病。 它们可能在合成有助于治疗阿尔茨海默病和帕金森病等疾病的药物中发挥作用 .

抗炎和镇痛应用

由于其抗炎特性,噻唑衍生物可用于开发与目前药物相比副作用更少的新型抗炎药物。 此外,它们的镇痛特性使它们成为创建止痛药物的候选者,这可能对慢性疼痛管理特别有益 .

降压药

噻唑化合物与降压活性有关。这表明它们可用于合成新的降压药物。 鉴于高血压的普遍性,人们一直需要更有效和更安全的降压药物 .

作用机制

Target of Action

The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .

未来方向

生化分析

Biochemical Properties

Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .

Cellular Effects

In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .

Molecular Mechanism

Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .

属性

IUPAC Name |

6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCFNTSJAULVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

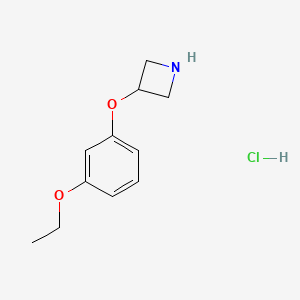

![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)

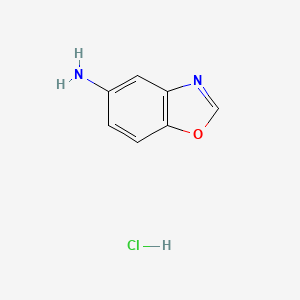

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

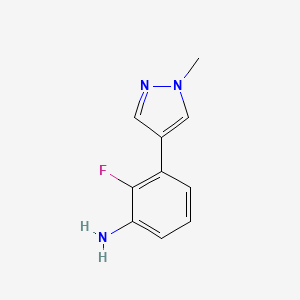

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)

![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)

![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)